2,3-Dibromo-5-fluorobenzodifluoride

Description

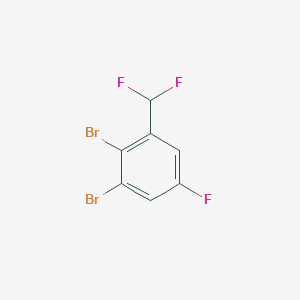

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBXHHRCWUSHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 5 Fluorobenzodifluoride

Precursor-Based Synthesis and Strategic Pathways

Traditional methods for constructing polysubstituted benzenes often rely on the modification of existing benzene (B151609) derivatives through electrophilic aromatic substitution (EAS) reactions. rsc.orgfiveable.me These methods, while foundational, can sometimes be limited by issues of regioselectivity and harsh reaction conditions. rsc.orgacs.org

Regioselective halogenation is a critical tool for introducing bromine and fluorine atoms at specific positions on an aromatic ring. The ability to control the position of these halogens is essential as they often serve as handles for further functionalization, such as in cross-coupling reactions. rsc.orgresearchgate.net

Bromination:

The introduction of bromine onto an aromatic ring can be achieved through various methods. Oxidative bromination, which utilizes a bromine anion source and an oxidant, is considered a greener alternative to using elemental bromine. acs.orgbohrium.comnih.gov Researchers have developed methods for the aerobic oxidative bromination of aromatic compounds, which can be controlled to achieve mono-, di-, or even tri-bromination with high yields. acs.orgnih.gov For instance, a system using HBr or NaBr/AcOH as the bromine source, catalyzed by [C4Py]NO3 under an oxygen atmosphere, has been shown to be effective for the bromination of various aromatic substrates, including those with electron-withdrawing groups. acs.orgnih.gov

Fluorination:

The synthesis of fluorinated aromatic compounds is of significant interest, particularly in medicinal chemistry. taylorfrancis.comresearchgate.net I(I)/I(III) catalysis has emerged as a powerful tool for the regioselective fluorination of various organic molecules. researchgate.netnih.govnih.gov This method often employs an amine:HF complex as the fluoride (B91410) source and a hypervalent iodine species as the catalyst. researchgate.netnih.govnih.gov For example, the regioselective fluorination of allenes to produce propargylic fluorides has been achieved using this catalytic system. researchgate.netnih.gov While direct fluorination of a dibrominated benzodifluoride is not explicitly detailed in the provided results, the principles of I(I)/I(III) catalysis could potentially be applied to such a substrate.

The synthesis of highly substituted benzenes often involves a stepwise approach, where functional groups are introduced sequentially. khanacademy.org The order of these introductions is critical, as existing substituents on the ring direct the position of incoming groups. fiveable.mekhanacademy.org

Directed functionalization of C-H bonds has become a powerful strategy for regioselective synthesis. nih.govrsc.org This approach utilizes a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond for functionalization. rsc.org This allows for the introduction of various substituents at positions that might be difficult to access through traditional electrophilic aromatic substitution reactions. nih.gov

Advanced Synthetic Approaches for Highly Substituted Benzene Derivatives

To overcome the limitations of traditional methods, chemists have developed more advanced and efficient strategies for synthesizing highly substituted benzene derivatives. rsc.orgacs.org

Transition metal-catalyzed reactions have revolutionized the synthesis of polysubstituted benzenes. acs.orgacs.orgnih.gov These methods offer high regioselectivity and efficiency under relatively mild conditions. acs.orgacs.org

One powerful approach is the [2+2+2] cyclotrimerization of alkynes, which can rapidly construct a polysubstituted benzene ring. acs.orgacs.orgnih.gov However, controlling the chemo- and regioselectivity of this reaction when using three different alkyne components can be challenging. acs.orgnih.gov To address this, multicomponent coupling reactions have been developed. For example, a palladium-catalyzed one-pot reaction involving the cascade Sonogashira coupling and benzannulation of alkynes and 2-bromoacrylates provides a highly regioselective route to tetrasubstituted benzenes. acs.orgacs.org

The table below summarizes some transition metal-catalyzed reactions for the synthesis of polysubstituted benzenes.

| Reaction Type | Catalyst | Reactants | Product | Ref. |

| [2+2+2] Cyclotrimerization | Rhodium(I) or Iridium(I) | Alkynes | Polysubstituted Benzenes | nih.gov |

| Sonogashira Coupling-Benzannulation | Palladium | Alkynes, 2-Bromoacrylates | Tetrasubstituted Benzenes | acs.orgacs.org |

| C-H Functionalization | Palladium, Ruthenium, Cobalt | Benzene Derivatives | Functionalized Benzenes | nih.govrsc.org |

Benzyne (B1209423) chemistry offers a unique and powerful method for the synthesis of highly substituted aromatic compounds. jst.go.jpacs.orgmasterorganicchemistry.com Benzynes are highly reactive intermediates that can undergo a variety of cycloaddition and nucleophilic addition reactions. jst.go.jpmasterorganicchemistry.comyoutube.com

A benzyne-mediated cyclization/functionalization cascade reaction has been developed for the construction of N-heterocycles fused with a highly substituted benzene ring. jst.go.jp This protocol involves the in-situ generation of a benzyne species, followed by cyclization and subsequent trapping of the resulting organometallic intermediate with an electrophile. jst.go.jpacs.org This strategy allows for the direct synthesis of complex, functionalized molecules in a single pot. jst.go.jp

The Diels-Alder reaction of benzyne with various dienes is another powerful tool for constructing substituted aromatic systems. masterorganicchemistry.comacs.org For example, the reaction of benzyne with substituted cyclopentadienes can lead to the formation of complex polycyclic aromatic compounds. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Aromatic Compounds

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact and improve safety. rsc.orgtaylorfrancis.comroyalsocietypublishing.org This involves the use of less hazardous reagents, environmentally benign solvents, and more energy-efficient processes. rsc.orgroyalsocietypublishing.org

Key aspects of green halogenation include:

Use of Safer Halogenating Agents: Replacing toxic and corrosive molecular halogens with safer alternatives like N-haloamides or by generating the halogenating species in situ. rsc.orgnih.gov

Catalytic Processes: Employing catalysts to enable reactions under milder conditions and with higher selectivity, thereby reducing waste. rsc.orgresearchgate.net Oxidative halogenation using catalysts like vanadium and molybdenum complexes with hydrogen peroxide as the oxidant is a promising green approach. rsc.org

Environmentally Friendly Solvents: Replacing hazardous chlorinated solvents with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. royalsocietypublishing.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as in oxidative bromination where the bromine anion is utilized. acs.orgbohrium.comnih.gov

Electrochemical Methods: Electrocatalytic halogenation using sources like sodium chloride or even seawater offers a sustainable and controllable method for producing halogenated aromatic compounds. researchgate.net

The table below highlights some green approaches to halogenation.

| Green Approach | Example | Benefit | Ref. |

| In situ Reagent Generation | KOBr from NaOCl and KBr | Avoids handling of hazardous Br2 | nih.gov |

| Oxidative Bromination | HBr/O2 with catalyst | High atom economy, uses air as oxidant | acs.orgnih.gov |

| Benign Solvents | Water, Polyethylene Glycol | Reduced toxicity and environmental impact | nih.govnih.gov |

| Electrocatalysis | NaCl in water | Sustainable halogen source, controlled reaction | researchgate.net |

By embracing these green chemistry principles, the synthesis of halogenated aromatic compounds can be made more sustainable and environmentally responsible. bohrium.comroyalsocietypublishing.org

Development and Utilization of Sustainable Solvent Systems

The vast quantities of solvents used in chemical production are a significant environmental concern, making solvent selection and reduction a primary goal of green chemistry. nih.gov Research has increasingly focused on replacing conventional, often toxic, organic solvents with more sustainable alternatives or developing solvent-free reaction conditions. nih.govresearchgate.net

Water is a prime candidate for a green solvent in biocatalytic processes, which are becoming standard in the chemical industry. nih.govroyalsocietypublishing.org For halogenation reactions, specifically the bromination of industrially important aromatic compounds, water has been utilized in an eco-friendly AlBr₃-Br₂ system. researchgate.net This approach offers a fast, regioselective, and economical method for bromination. researchgate.net

Ionic liquids are another class of alternative solvents that have been explored. nih.govroyalsocietypublishing.org For instance, the reaction of ketones with 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) can proceed under solvent-free conditions to selectively produce α-bromoketones in high yields. researchgate.net The development of solvent-free reaction conditions (SFRC) is a significant step towards sustainable synthesis, allowing for the efficient isolation of products and reducing waste. researchgate.net

The choice of a solvent or the decision to eliminate it can drastically improve the sustainability of a chemical process. The table below summarizes various sustainable solvent approaches applicable to aromatic halogenation.

Table 1: Sustainable Solvent Systems for Halogenation

| Solvent System / Condition | Description | Advantages | Reference |

|---|---|---|---|

| Water | Used as a solvent for bromination with systems like AlBr₃-Br₂. | Eco-friendly, fast, economical, regioselective. | researchgate.net |

| Ionic Liquids | e.g., 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) for bromination. | Can enable solvent-free conditions, high selectivity. | researchgate.net |

| Solvent-Free Reaction | Reactions are conducted without a solvent, often with solid reagents. | Reduces waste, allows for easy product isolation, high efficiency. | researchgate.net |

| Supercritical Fluids | Fluids at a temperature and pressure above their critical point. | Can replace conventional organic solvents. | nih.govroyalsocietypublishing.org |

Catalyst-Assisted Methodologies for Eco-Friendly Halogenation

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with less environmental impact. The development of catalyst-assisted methodologies for halogenation aims to replace stoichiometric reagents with catalytic systems that are often recyclable and operate under milder conditions.

One innovative approach involves the use of heterogeneous, metal-free, microporous organic polymers as photocatalysts. acs.org These catalysts can promote the highly selective bromination of electron-rich aromatic compounds using visible light, with hydrogen bromide (HBr) as the bromine source and molecular oxygen as a clean oxidant. acs.org A key advantage of these heterogeneous catalysts is their insolubility, which allows for easy recovery and reuse through simple filtration. acs.org

Supported reagents also represent an environmentally friendly catalytic approach. Zinc bromide supported on mesoporous silica (B1680970) or acid-activated montmorillonite (B579905) has been shown to be a fast, efficient, and reusable catalyst for the para-bromination of various aromatic substrates. rsc.org Similarly, an Fe₂O₃/zeolite catalyst system has been successfully used for the bromination of non-activated aromatic compounds. rsc.org In this system, the active catalytic species, FeBr₃, is formed in situ from HBr and Fe₂O₃, and the catalyst is cost-effective and recyclable. rsc.org

Oxidative bromination using clean oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (air) is another significant area of research. nih.govrsc.org These methods can replace hazardous elemental halogens with simple halide salts. rsc.org For example, aerobic oxidative bromination has been explored with the goal of developing metal-free, volatile organic compound-free, and catalyst-recyclable methodologies. nih.gov

The following table details various eco-friendly catalyst systems for aromatic bromination.

Table 2: Catalyst-Assisted Methodologies for Aromatic Bromination

| Catalyst System | Description | Key Features | Reference |

|---|---|---|---|

| Microporous Organic Polymers | Heterogeneous, metal-free photocatalysts activated by visible light. | Sustainable, highly selective, catalyst is recyclable. Uses O₂ as a clean oxidant. | acs.org |

| Supported Zinc Bromide | ZnBr₂ supported on mesoporous silica or montmorillonite. | Fast, efficient, selective, and reusable. | rsc.org |

| Fe₂O₃/Zeolite | In situ generation of FeBr₃ from Fe₂O₃ and HBr. | Easy-to-handle, cost-effective, recyclable. | rsc.org |

| Aerobic Oxidative Systems | e.g., O₂/[C₄Py]NO₃/HBr system. | Uses air/O₂ as the oxidant, can be metal-free, aims for catalyst recyclability. | nih.gov |

No Publicly Available Research Found for "2,3-Dibromo-5-fluorobenzodifluoride"

Despite a comprehensive search of scientific databases and literature, no specific information, research findings, or detailed reaction mechanisms could be located for the chemical compound "this compound." The provided chemical name is ambiguous and does not correspond to a standardly recognized chemical structure, which has contributed to the difficulty in locating relevant data.

Consequently, it is not possible to generate a scientifically accurate article on the reaction mechanisms and reactivity of this specific compound as requested. The following outline, which was to be the basis of the article, remains unaddressed due to the complete absence of data for "this compound."

Reaction Mechanisms and Reactivity of this compound 3.1. Nucleophilic Aromatic Substitution (SNAr) Mechanisms 3.1.1. Preferential Fluorine Displacement in Polyfluorinated Aromatics 3.1.2. Influence of Halogen Identity on SNAr Pathways and Regioselectivity 3.2. Electrophilic Aromatic Substitution (SEAr) Reactions 3.2.1. Mechanistic Considerations and Conditions for Further Aromatic Substitution 3.3. Radical Reaction Pathways of Polybrominated and Fluorinated Aromatics 3.3.1. Homolytic Cleavage of Halogen-Aryl Bonds and Radical Initiation

General principles of aromatic chemistry suggest that a hypothetical compound with this substitution pattern would likely undergo nucleophilic and electrophilic substitution reactions. The presence of both bromine and fluorine atoms on the benzene ring would create a complex interplay of inductive and resonance effects, influencing the regioselectivity and rate of such reactions. However, without specific experimental data or theoretical studies on "this compound," any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

It is recommended to verify the chemical name and structure of the compound of interest. If the intended compound is a known substance with a different name, providing the correct IUPAC name or CAS number would be necessary to facilitate a successful literature search.

Reaction Mechanisms and Reactivity of 2,3 Dibromo 5 Fluorobenzodifluoride

Oxidative and Reductive Transformations of Polyhalogenated Arenes

The reactivity of polyhalogenated arenes is dominated by the nature and position of the halogen substituents on the aromatic ring. These substituents exert strong electronic and steric effects, influencing the susceptibility of the molecule to various transformations. Oxidative and reductive processes, in particular, offer pathways to selectively modify these structures, enabling the introduction of new functional groups or the removal of halogen atoms.

Oxidative Defluorination Mechanisms and Pathways

Oxidative defluorination represents a challenging yet valuable transformation in organofluorine chemistry. The high strength of the carbon-fluorine bond makes its cleavage energetically demanding. However, under specific oxidative conditions, the aromatic ring can be activated towards nucleophilic attack, leading to the displacement of a fluoride (B91410) ion.

The mechanisms of oxidative defluorination often involve the initial formation of a radical cation of the polyhalogenated arene. This can be achieved through single-electron transfer to a potent oxidizing agent. The resulting radical cation is more susceptible to nucleophilic attack by solvents or other nucleophiles present in the reaction mixture. This attack, followed by subsequent electron and proton transfer steps, can lead to the replacement of a fluorine atom with another functional group, such as a hydroxyl or alkoxy group. The regioselectivity of this process is dictated by the electronic landscape of the aromatic ring, with the positions most susceptible to attack being those with the highest positive charge density in the radical cation intermediate.

Chemical Reduction Strategies for Halogenated Aromatic Scaffolds

The selective reduction of carbon-halogen bonds in halogenated aromatic scaffolds is a cornerstone of synthetic organic chemistry. This process, often referred to as dehalogenation, allows for the precise removal of halogen atoms, which can be crucial for late-stage functionalization or for the synthesis of target molecules with a specific halogenation pattern.

A variety of chemical reduction strategies have been developed for this purpose. Catalytic hydrogenation, employing transition metal catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source, is a widely used method. The mechanism typically involves the oxidative addition of the carbon-halogen bond to the metal center, followed by hydrogenolysis. The reactivity of the halogens in these reactions generally follows the trend I > Br > Cl > F, allowing for selective dehalogenation based on the choice of catalyst and reaction conditions.

Metal-mediated reductions, using reagents like zinc, tin, or samarium(II) iodide, provide another powerful approach. These reactions often proceed through single-electron transfer mechanisms, generating an aryl radical or aryl anion intermediate, which then abstracts a hydrogen atom from the solvent or another proton source. The choice of reducing metal and reaction conditions can be tuned to achieve high levels of selectivity, even in the presence of multiple different halogen atoms.

Computational and Theoretical Studies on 2,3 Dibromo 5 Fluorobenzodifluoride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,3-Dibromo-5-fluorobenzodifluoride. These methods provide insights into the electron distribution, molecular orbital energies, and other electronic descriptors that govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and energetics of organic molecules. nih.govespublisher.comjmaterenvironsci.comnih.gov For a hypothetical this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G** or cc-pVTZ), would be employed to determine its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.govespublisher.comespublisher.com

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, providing an indication of the molecule's kinetic stability and reactivity. espublisher.comnih.govespublisher.com A smaller gap generally suggests higher reactivity. nih.gov Furthermore, DFT can be used to model reaction mechanisms, such as electrophilic aromatic substitution, by calculating the energies of intermediates and transition states. researchgate.netlibretexts.org This allows for the prediction of reaction pathways and the elucidation of factors controlling regioselectivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Substituted Benzene (B151609) Derivatives

| Property | Description | Typical Values for Halogenated Benzenes |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 3.0 D |

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated calculations.

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the analysis of the electron density distribution in molecules. rsc.orgresearchgate.net This theory posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs reactivity. researchgate.net

In the context of this compound, an MEDT study would analyze the changes in electron density along a reaction coordinate to predict the most favorable sites for chemical attack. This approach is particularly useful for understanding cycloaddition reactions and predicting regioselectivity in electrophilic and nucleophilic aromatic substitutions. rsc.orgresearchgate.netdntb.gov.uarsc.org The analysis of conceptual DFT descriptors, such as electrophilicity and nucleophilicity indices, within the MEDT framework provides a quantitative measure of the molecule's reactivity. rsc.org

Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This involves identifying the structures of transition states, which are the highest energy points along the reaction pathway.

For reactions such as electrophilic bromination, computational methods can elucidate the step-by-step mechanism, including the formation of intermediates like the arenium ion (sigma complex). researchgate.netlibretexts.orgkhanacademy.org The geometry and energy of the transition state for the rate-determining step are crucial for understanding the reaction kinetics. rsc.org For instance, in the bromination of substituted benzenes, the relative energies of the ortho, meta, and para transition states determine the regiochemical outcome. researchgate.net Theoretical calculations can reveal that reactions may proceed through a complex-forming mechanism, with the formation of a pre-reactive complex before the transition state. rsc.org

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The bromine and fluorine substituents on the benzene ring of this compound would play a significant role in its intermolecular interactions, influencing its physical properties and crystal packing.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.orgnih.govmdpi.com This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the covalent bond. rsc.orgnih.govwikipedia.org This positive σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons. rsc.orgwikipedia.org

In this compound, the bromine atoms would be the primary sites for halogen bonding. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov Computational studies can map the molecular electrostatic potential surface to visualize the σ-holes and predict the geometry and strength of halogen bonds. researchgate.net These interactions are highly directional, typically with the C-Br···Y angle (where Y is the nucleophile) being close to 180°. nih.gov

Table 2: General Characteristics of Halogen Bonds

| Feature | Description |

| Strength | Typically in the range of 5-30 kJ/mol, comparable to conventional hydrogen bonds. |

| Directionality | Highly directional, with the C-X···Y angle approaching 180°. |

| Distance | The X···Y distance is often shorter than the sum of the van der Waals radii of the interacting atoms. |

| Origin | Primarily electrostatic and polarization, arising from the σ-hole on the halogen. |

The aromatic ring of this compound can participate in π-π stacking interactions. These interactions involve the face-to-face or offset arrangement of aromatic rings and are driven by a combination of electrostatic and dispersion forces. nih.govacs.orgacs.org The presence of electron-withdrawing fluorine and bromine atoms can influence the quadrupole moment of the benzene ring, affecting the nature and geometry of these stacking interactions. chem8.org For instance, fluorination can disrupt the typical π-π stacking observed in other halobenzenes. rsc.org

Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions. rsc.orgrsc.orgnih.gov While generally weaker than conventional hydrogen bonds, these interactions can play a role in determining the crystal structure and supramolecular assembly. rsc.orgrsc.org The geometry of C-H···F bonds can be varied, with both linear and bent arrangements observed in crystal structures. rsc.org Computational studies can quantify the strength of these weak hydrogen bonds, which are typically dominated by electrostatic and dispersion components. rsc.org

Advanced Spectroscopic Characterization of 2,3 Dibromo 5 Fluorobenzodifluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2,3-Dibromo-5-fluorobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns would be influenced by the surrounding bromine, fluorine, and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the unique carbon atoms in the benzene (B151609) ring and the trifluoromethyl group. The chemical shifts would be significantly affected by the attached halogens. For instance, carbons bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. It would show signals for the fluorine atom on the benzene ring and the three equivalent fluorine atoms of the trifluoromethyl group.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to identify which protons are adjacent in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern on the benzene ring by showing long-range couplings between protons and the quaternary carbons (those bonded to bromine and the trifluoromethyl group).

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The high-resolution mass spectrum (HRMS) of 2,3-Dibromo-5-fluorobenzotrifluoride would provide its exact molecular mass, confirming the elemental composition. The fragmentation pattern would be expected to show characteristic losses of bromine, fluorine, and the trifluoromethyl group, which would be consistent with the proposed structure. The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dibromo-5-fluorobenzotrifluoride would exhibit characteristic absorption bands. These would include C-H stretching vibrations in the aromatic region, C-C stretching vibrations of the benzene ring, and strong absorptions corresponding to the C-F and C-Br bonds. The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear in a characteristic region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While strong dipole changes are required for IR absorption, changes in polarizability are necessary for Raman scattering. This technique would be particularly useful for observing symmetric vibrations and the vibrations of the carbon-bromine bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring.

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It can provide detailed information about the electronic structure of molecules, particularly for aromatic and other π-electron systems.

Microwave Spectroscopy for Isomer Differentiation and Complex Mixture Analysis

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. libretexts.org This technique provides highly accurate rotational constants from which the precise molecular geometry can be determined. For a molecule like 2,3-Dibromo-5-fluorobenzotrifluoride, microwave spectroscopy could be used to distinguish it from other isomers with the same elemental composition by comparing the experimentally determined rotational constants with those calculated for the different possible structures. It is a powerful tool for the analysis of complex mixtures, as the rotational spectra of different components are highly specific. Studies on related halobenzenes have demonstrated the utility of this technique in determining molecular structure and bonding characteristics. aip.orgaip.org

Functionalization and Derivatization Strategies of 2,3-Dibromo-5-fluorobenzotrifluoride

The strategic functionalization and derivatization of polyhalogenated aromatic compounds are fundamental to the synthesis of complex organic molecules for applications in pharmaceuticals, agrochemicals, and materials science. The compound 2,3-Dibromo-5-fluorobenzotrifluoride, a highly substituted benzene derivative, presents a versatile scaffold for the introduction of diverse functionalities through modern catalytic methods. This article focuses on the key palladium-catalyzed cross-coupling reactions and site-selective functionalization strategies employed to modify this specific chemical entity.

Applications in Advanced Materials and Supramolecular Chemistry

Design and Integration into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered structures from molecular building blocks. The specific arrangement of halogens in 2,3-Dibromo-5-fluorobenzodifluoride makes it a compelling candidate for directed self-assembly and molecular recognition.

Fluorinated aromatic compounds are widely utilized in supramolecular chemistry due to their distinct interaction profiles compared to their hydrocarbon counterparts. The introduction of highly electronegative fluorine atoms onto an aromatic ring alters its electronic and steric properties, influencing intermolecular forces such as π-π stacking, hydrogen bonding, and halogen bonding.

The self-assembly of fluorinated molecules can be driven by a combination of forces. For instance, the interaction between electron-deficient fluorinated rings and electron-rich aromatic systems can lead to highly organized structures. Furthermore, specific interactions involving fluorine, such as C–H⋯F hydrogen bonds, can direct the formation of predictable supramolecular assemblies rsc.org. The presence of multiple fluorine atoms, as in the trifluoromethyl group of this compound, enhances these effects. These fluorinated building blocks can be leveraged to create materials with tailored properties, including enhanced thermal stability and chemical inertness chemimpex.com.

Table 1: Key Non-Covalent Interactions Involving Fluorinated Aromatic Compounds

| Interaction Type | Description | Potential Role of this compound |

|---|---|---|

| Anion-π Interactions | Attraction between an anion and the electron-deficient face of a fluorinated aromatic ring. | The electron-withdrawing F and CF3 groups create a π-acidic surface ideal for binding anions. |

| Halogen Bonding | Non-covalent interaction where a halogen atom (e.g., Bromine) acts as an electrophilic species. | The two bromine atoms can act as halogen bond donors to interact with Lewis bases. |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings, influenced by quadrupole moments. | Fluorination modifies the quadrupole moment, favoring interactions with non-fluorinated or differently fluorinated rings. |

| C–H⋯F Hydrogen Bonds | Weak hydrogen bonds that can contribute to the stability and directionality of crystal packing. | The fluorine atoms can act as hydrogen bond acceptors, guiding assembly. |

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces mdpi.comescholarship.org. The electron-deficient nature of the aromatic ring in this compound makes it an excellent candidate for constructing hosts designed to bind anions. This binding is primarily governed by anion-π interactions, a non-covalent force between an electron-rich anion and an electron-poor aromatic system nih.gov.

The substitution of hydrogen with fluorine atoms creates a π-acidic region on the aromatic ring, which is favorable for recognizing anions rsc.org. Theoretical and experimental studies have shown that increasing the number of fluorine substituents on an aromatic scaffold enhances its affinity for anions like bromide and chloride researchgate.netresearchgate.net. A molecule like this compound could be incorporated into larger molecular clips or cages, where its fluorinated ring provides a binding site for anionic guests nih.gov. The design of such receptors is a significant area of research, with applications in sensing, catalysis, and transport rsc.org.

Potential in Optoelectronic and Liquid Crystalline Materials

Halogenated organic compounds are crucial in the development of materials for electronic devices due to their influence on molecular packing, energy levels, and charge transport properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are foundational technologies for flexible displays and electronics researchgate.netcam.ac.uk. The performance of these devices is highly dependent on the properties of the organic semiconductor materials used frontiersin.org. Introducing electron-withdrawing groups, such as fluorine and trifluoromethyl, is a common strategy to tune the electronic characteristics of these materials rsc.org.

In the context of OFETs, halogenation can lead to high-performance n-channel (electron-transporting) materials . For OLEDs, fluorinated compounds can be used to create efficient emitters, with research focused on achieving narrow-spectrum luminescence for high-purity colors nih.gov. While specific applications of this compound are not detailed in the literature, its structure suggests potential as a building block for larger conjugated molecules intended for these applications. The bromine atoms provide reactive sites for cross-coupling reactions (e.g., Suzuki or Stille coupling) to synthesize more complex, functional molecules for use in optoelectronic devices.

Formation of Functional Polymers and Organic Frameworks

The ability to form extended, well-defined structures is a hallmark of modern materials science. The dibromo functionality of this compound positions it as a valuable monomer for synthesizing functional polymers and porous frameworks.

Supramolecular Organic Frameworks (SOFs) are a class of porous materials formed through the self-assembly of building blocks via non-covalent interactions rsc.orgrsc.org. These materials are designed to have regular internal cavities that can be used for molecular recognition, storage, and separation.

The construction of SOFs often relies on highly directional interactions, such as hydrogen or halogen bonding, combined with shape-persistent building blocks researchgate.net. A molecule like this compound could serve as a node or linker in such a framework. Its two bromine atoms could engage in halogen bonding, while the fluorinated ring could participate in anion-π or stacking interactions to guide the assembly of a porous, crystalline structure. Similarly, related bromo-fluorinated benzotrifluoride isomers are used as monomers in the synthesis of high-performance polymers like poly(arylene ether)s (PAEs), demonstrating their utility as precursors to extended materials sigmaaldrich.com.

Table 2: Properties of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2,3-Dibromo-5-fluorobenzotrifluoride | 1027511-90-5 | C7H2Br2F4 | Two adjacent bromine atoms for chelation or specific bond angles in polymers/frameworks. aobchem.com |

| 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | C7H3BrF4 | Used as an intermediate in pharmaceuticals and agrochemicals. chemimpex.comgoogle.comnih.gov |

| 5-Bromo-2-fluorobenzotrifluoride | 393-37-3 | C7H3BrF4 | Commonly used in the preparation of poly(arylene ether)s (PAEs). sigmaaldrich.com |

Influence of Halogen Substitution on Molecular Geometry and Crystal Engineering

The strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of crystal engineering, allowing for the precise control of intermolecular interactions and, consequently, the solid-state architecture of molecular materials. In the case of this compound, the specific substitution pattern—featuring adjacent bulky bromine atoms, a fluorine atom, and two additional fluorine atoms on the benzene (B151609) ring—profoundly influences its molecular geometry and dictates the nature of its crystal packing. While specific crystallographic data for this exact compound is not extensively documented in publicly available literature, its structural characteristics can be reliably inferred from established principles and studies on analogous polyhalogenated aromatic systems.

The interplay between sterics, electronics, and non-covalent interactions governs the supramolecular assembly of halogenated compounds. The size, position, and electronegativity of the bromine and fluorine substituents in this compound are critical determinants of its solid-state properties.

Molecular Planarity:

The planarity of the benzene ring is a crucial factor influencing its ability to participate in efficient π-stacking. While benzene itself is perfectly planar, heavy or bulky substitution can introduce steric strain, potentially causing slight distortions. In this compound, the two adjacent bromine atoms at the C2 and C3 positions are the most significant factor in this regard. The van der Waals radius of bromine is considerably larger than that of hydrogen, leading to potential steric repulsion between the ortho-dibromo groups. This can result in minor out-of-plane bending of the C-Br bonds or a slight puckering of the aromatic ring itself to alleviate the strain. In contrast, fluorine, with a smaller van der Waals radius, is less likely to cause significant steric distortion. Studies on other polysubstituted benzenes have shown that while the ring generally maintains its aromatic character, minor deviations from planarity can occur, which in turn affect the efficiency of π-orbital overlap in stacking arrangements.

π-Stacking Behavior:

π-π stacking interactions are non-covalent interactions that play a significant role in stabilizing the crystal structures of aromatic compounds. libretexts.org The nature of these interactions is heavily modulated by the electronic character of the aromatic ring. The presence of five electron-withdrawing halogen atoms (two bromine, three fluorine) on the benzene ring of this compound renders the π-system electron-deficient.

Table 1: Typical π-Stacking Parameters in Halogenated Aromatic Compounds

| Compound/System | Centroid-to-Centroid Distance (Å) | Slip Angle/Displacement (Å) | Stacking Motif |

| Benzene Dimer | ~3.8 Å | ~1.8 Å (Displacement) | Parallel-Displaced |

| Hexafluorobenzene Dimer | ~3.6 Å | N/A (No stable dimer) | Repulsive |

| Benzene-Hexafluorobenzene | ~3.5 Å | 0 Å (Displacement) | Face-to-Face (Eclipsed) |

| 1,3,5-Tris(iodoethynyl)benzene | ~3.5 - 3.7 Å | Varies | Parallel-Displaced |

This table presents representative data from computational and experimental studies on archetypal systems to illustrate the principles of π-stacking.

Crystal Packing Behavior:

The solid-state architecture of this compound is expected to be dominated by a combination of π-stacking and, more importantly, directional halogen bonding. researchgate.net Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). wikipedia.orgijres.org The propensity for halogen bond formation follows the order I > Br > Cl > F. wikipedia.org

Given this trend, the bromine atoms in the molecule are the primary halogen bond donors. They can participate in several key interactions that direct the crystal packing:

Br···Br Interactions: These can be classified into two main geometries. Type I interactions involve symmetric contacts with similar angles, while Type II interactions are bent and represent a true halogen bond, with the electrophilic region of one bromine atom interacting with the nucleophilic equatorial region of another.

Br···F Interactions: The fluorine atoms, being highly electronegative, can act as halogen bond acceptors, leading to directional Br···F contacts that link molecules into chains or sheets.

Br···π Interactions: The electron-deficient π-system of an adjacent ring can act as a weak Lewis base, accepting a halogen bond from a bromine atom.

The interplay between these directional halogen bonds and the less-directional π-stacking forces is a critical aspect of crystal engineering. chemrxiv.org Strong, directional interactions like halogen bonds often form the primary structural motifs (e.g., dimers, chains, or helices), which then pack together, stabilized by weaker forces like π-stacking and van der Waals interactions. The specific arrangement of the substituents on the this compound ring will determine which of these interactions are sterically accessible and geometrically favorable, ultimately defining the final three-dimensional supramolecular assembly.

Table 2: Key Intermolecular Interactions in Polyhalogenated Benzenes

| Interaction Type | Typical Distance (Å) | Normalized Contact (R_XB) | Role in Crystal Packing |

| C–Br···Br–C | 3.40 - 3.70 | 0.92 - 1.00 | Dimer formation, linking synthons |

| C–Br···F–C | 3.00 - 3.30 | 0.93 - 1.02 | Chain and network formation |

| C–I···N | 2.66 - 2.80 | 0.76 - 0.80 | Strong, directional synthons |

| C–I···O | 2.80 - 3.10 | 0.80 - 0.88 | Supramolecular assembly |

R_XB is the ratio of the observed distance to the sum of the van der Waals radii, with values < 1 indicating a strong interaction. Data is compiled from studies on various brominated and iodinated fluorobenzenes to provide context. rsc.org

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Pathways

The initial and most critical area of future research would be the development of a viable synthetic route to 2,3-Dibromo-5-fluorobenzodifluoride. Researchers would likely explore multi-step syntheses starting from commercially available fluorinated and brominated benzene (B151609) derivatives. Potential strategies could involve the selective bromination of a fluorinated benzodifluoride precursor or the difluoromethylation of a corresponding dibromofluorobenzene. Key challenges would include achieving the desired regioselectivity of the bromine and difluoromethyl groups on the benzene ring. The efficiency, scalability, and cost-effectiveness of any proposed pathway would be crucial for enabling further research.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

Once synthesized, a primary focus would be to understand the reactivity of this compound. The presence of two bromine atoms offers potential for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine and difluoromethyl groups would influence the electronic properties of the aromatic ring, potentially leading to unique reactivity at the C-Br bonds. Research would aim to achieve selective transformations, for instance, the reaction of one bromine atom while leaving the other intact, to allow for sequential functionalization.

Advanced Computational Predictions for Targeted Property Tailoring

In parallel with synthetic efforts, advanced computational methods would be invaluable for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its molecular geometry, electronic structure, and spectroscopic characteristics. These computational studies could also predict its potential as a building block in larger functional molecules, for instance, by calculating its HOMO-LUMO gap, which is crucial for applications in organic electronics. This predictive power would guide synthetic chemists in designing derivatives with tailored electronic and photophysical properties.

Expanding Applications in Emerging Functional Materials Technologies

The unique combination of bromine, fluorine, and a difluoromethyl group suggests that this compound could be a valuable building block for novel functional materials. The high electronegativity of the fluorine and difluoromethyl groups could make it a useful component in the design of electron-deficient materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms would serve as handles for polymerization or for linking the core to other functional units. Future research would involve incorporating this molecule into larger conjugated systems and evaluating the performance of the resulting materials in electronic devices. For example, the introduction of fluorine atoms can enhance electron affinity and lower the band gap of semiconducting materials. ossila.com

Continuous Integration of Green Chemistry Principles in Future Research Endeavors

From its initial synthesis to its potential applications, the integration of green chemistry principles would be a vital aspect of future research on this compound. This would involve developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. For instance, exploring catalytic C-H activation or flow chemistry for its synthesis could represent greener alternatives to traditional batch processes. Furthermore, when considering its use in functional materials, the lifecycle of these materials, including their potential for recycling or degradation into benign products, would be an important consideration for sustainable technology development.

Q & A

What are the key methodologies for synthesizing 2,3-Dibromo-5-fluorobenzodifluoride, and how do brominating agents influence reaction efficiency?

Answer:

Synthesis typically involves halogenation of fluorinated aromatic precursors. For example, bromination of 2,4-difluorobenzonitrile using agents like 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in acidic conditions (e.g., 80% H₂SO₄) can yield brominated derivatives . The choice of brominating agent significantly impacts regioselectivity and yield. For instance, sodium bromate may offer higher selectivity for the 5-position due to steric and electronic effects, while DBH (1,3-dibromo-5,5-dimethylhydantoin) might favor multiple substitutions. Optimization requires monitoring via HPLC or GC-MS to validate product distribution .

What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

Use a combination of:

- NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and fluorine/bromine positions. ¹⁹F NMR is critical for distinguishing fluorine environments .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation.

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially when isomers are possible .

- HPLC-PDA : Validates purity and identifies byproducts from incomplete bromination .

How can researchers optimize reaction conditions to minimize byproducts during bromination?

Answer:

Key parameters include:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-bromination.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance solubility of brominating agents.

- Stoichiometry : Molar ratios of brominating agent to substrate (1.2–1.5:1) balance reactivity and cost.

- Acid catalysis : H₂SO₄ or HBr can accelerate electrophilic substitution but require neutralization post-reaction .

How should contradictory data (e.g., unexpected regioselectivity) be analyzed in bromination studies?

Answer:

Contradictions often arise from competing electronic (directing effects) and steric factors. Steps to resolve:

Theoretical modeling : DFT calculations predict preferred reaction pathways.

Isolation of intermediates : Identify whether kinetic vs. thermodynamic control governs product distribution.

Cross-validation : Compare results across multiple brominating agents (e.g., NBS vs. DBH) and reaction scales .

What are the potential applications of this compound in pharmaceutical research?

Answer:

This compound serves as a precursor for:

- EGFR inhibitors : Bromo/fluoro substituents enhance binding to kinase domains.

- Antimicrobial agents : Fluorine improves membrane permeability, while bromine aids in covalent bonding to target enzymes .

- Probe molecules : Used in PET radioligands due to fluorine-18 compatibility .

What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine/HF byproducts.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Waste disposal : Neutralize acidic residues before disposal.

- Emergency measures : Calcium gluconate gel on-site for HF exposure .

How can mechanistic studies elucidate the bromination pathway of fluorinated aromatics?

Answer:

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps.

- Kinetic isotope effects (KIE) : Differentiate between electrophilic and radical bromination mechanisms.

- In situ monitoring : Raman spectroscopy tracks intermediate formation .

What methodologies ensure high-purity this compound for biological assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.